2-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine hydrochloride
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Overview
Description
2-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine hydrochloride is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a phenyl group and a pyridine ring The presence of a chlorine atom at the 4-position of the thienopyrimidine ring adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The synthesis begins with the formation of the thieno[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Phenyl Substitution: The phenyl group is introduced through a substitution reaction, often using phenylboronic acid or phenyl halides in the presence of a palladium catalyst.
Pyridine Ring Formation: The final step involves the formation of the pyridine ring, which can be achieved through a condensation reaction with appropriate pyridine precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
2-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, which can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine
- 4-chloro-6-phenylthieno[2,3-d]pyrimidine
- 2-phenylthieno[2,3-d]pyrimidine
Uniqueness
2-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine hydrochloride is unique due to the combination of its structural features, including the thieno[2,3-d]pyrimidine core, the phenyl group, and the pyridine ring
Properties
CAS No. |
2408970-96-5 |
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Molecular Formula |
C17H11Cl2N3S |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
4-chloro-6-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C17H10ClN3S.ClH/c18-15-12-10-14(11-6-2-1-3-7-11)22-17(12)21-16(20-15)13-8-4-5-9-19-13;/h1-10H;1H |
InChI Key |
YSXDMBDONAVOSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N=C3Cl)C4=CC=CC=N4.Cl |
Purity |
95 |
Origin of Product |
United States |
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